Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one, 8-(1-methylethyl)- is a complex heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural framework, which integrates a pyridoquinazoline core with a triazole moiety. The compound is identified by the Chemical Abstracts Service (CAS) number 92781-14-1 and has a molecular weight of 237.22 g/mol .
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one belongs to the class of heterocycles, specifically triazoloquinazolines. These compounds are known for their diverse biological activities, making them valuable in pharmaceutical research and development.
The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one typically involves multi-step reactions that may include cyclization processes and coupling reactions. A common method for synthesizing related triazoloquinazolines is through the Suzuki–Miyaura cross-coupling reaction. This involves the palladium-catalyzed interaction of aryl halides with arylboronic acids .
The synthetic pathway often begins with the preparation of appropriate hydrazones that undergo oxidative cyclization. This reaction can be facilitated by using bromine in glacial acetic acid at room temperature. The resulting products can then be further functionalized to yield the desired triazoloquinazoline derivatives .
The molecular structure of Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one features a fused ring system comprising a quinazoline core and a triazole ring. The presence of the 8-(1-methylethyl) substituent adds to its complexity and may influence its biological activity.
The molecular formula for this compound is C15H13N5O. Structural analysis often employs techniques such as X-ray diffraction to confirm the arrangement of atoms within the molecule .
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one can participate in various chemical reactions typical for heterocycles. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-rich nitrogen atoms in the triazole and quinazoline rings.
Reactions involving this compound may also include cycloadditions or rearrangements under specific conditions. The synthetic versatility of triazoloquinazolines allows for modifications that can enhance their pharmacological profiles .
The mechanism of action for compounds like Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one often involves interactions with biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators in various biochemical pathways.
Research indicates that some derivatives exhibit properties such as DNA intercalation or receptor antagonism, which are crucial for their therapeutic effects . For instance, certain triazoloquinazolines have shown potential as selective adenosine receptor antagonists.
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one is typically characterized by its solid-state form at room temperature. Specific physical properties such as melting point and solubility may vary depending on the substituents present.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity is influenced by the functional groups attached to the quinazoline and triazole rings .
Pyrido(2,1-b)-1,2,3-triazolo(4,5-g)quinazolin-11(1H)-one has potential applications in medicinal chemistry as a lead compound for drug development. Its derivatives are being explored for various therapeutic applications including anticancer agents and neuroprotective drugs due to their ability to interact with critical biological pathways .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4